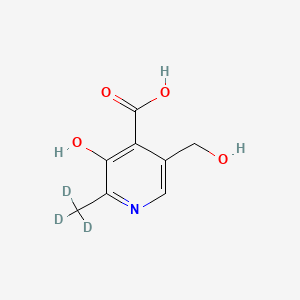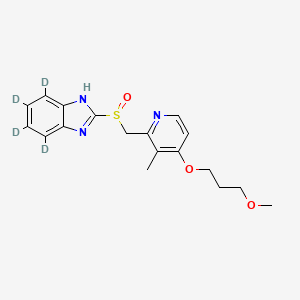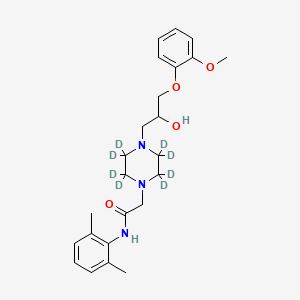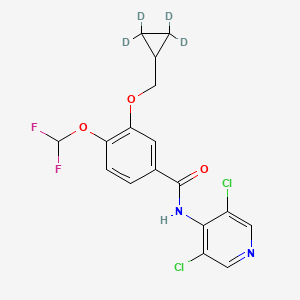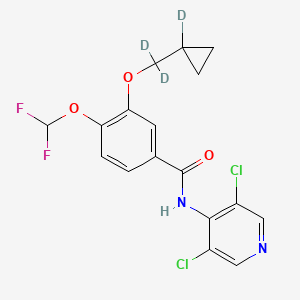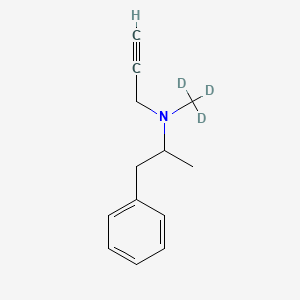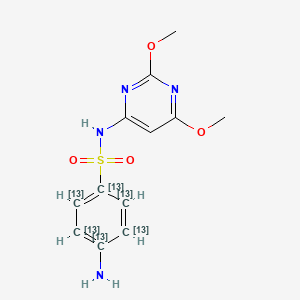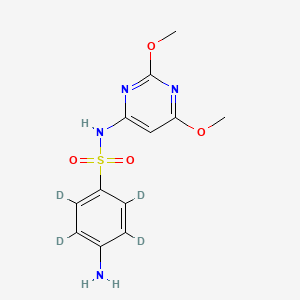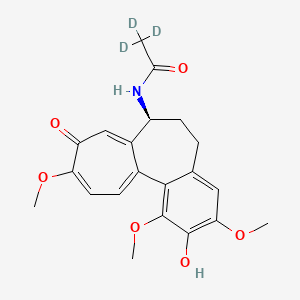
2-Demethyl Colchicine-d3
Overview
Description
2-Demethyl Colchicine-d3 is a deuterated derivative of 2-Demethyl Colchicine, a compound derived from colchicine. Colchicine is a well-known alkaloid extracted from plants like Gloriosa superba and Colchicum autumnale. It has been used for centuries to treat conditions such as gout and familial Mediterranean fever due to its anti-inflammatory and antimitotic properties .
Mechanism of Action
Target of Action
The primary target of 2-Demethyl Colchicine-d3, a derivative of Colchicine, is tubulin , a globular protein . Tubulin is a key component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays crucial roles in intracellular transport and cell division .
Mode of Action
This compound interacts with tubulin by binding to it, thereby blocking the assembly and polymerization of microtubules . This disruption of microtubule assembly leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .
Biochemical Pathways
The interaction of this compound with tubulin affects various biochemical pathways. It inhibits the assembly of the NLRP3 inflammasome, a multi-protein complex that mediates the activation of interleukin-1β, an inflammatory mediator . This leads to the attenuation of neutrophil activity, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetics of this compound, similar to Colchicine, involves absorption, distribution, metabolism, and excretion (ADME). In healthy adults, the mean peak plasma concentration (Cmax) of Colchicine is achieved in one to two hours after a single dose administered under fasting conditions . The systemic exposure to Colchicine doubles in subjects with severe renal impairment .
Result of Action
The molecular and cellular effects of this compound’s action include impeding smooth muscle cell proliferation, platelet activation, macrophage adhesion, and endothelial cell expression of E-selectin . On a molecular level, it hinders the assembly and activation of the NLRP3 inflammasome, along with the release of cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of secondary metabolites like this compound in plants can be influenced by local geo-climatic and seasonal changes, external conditions of temperature, light, and humidity . Furthermore, the status of mineral nutrients can modulate the production of secondary metabolites, depending on the species or genotype physiology and developmental stage of the plant .
Biochemical Analysis
Biochemical Properties
2-Demethyl Colchicine-d3 interacts with various enzymes and proteins in biochemical reactions. It is a product of microbial transformation of colchicine by Streptomyces griseus ATCC 13273 . This microbe could catalyze the regio-selective demethylation on C-2 and C-3 .
Cellular Effects
It is known that colchicine, the parent compound, has anti-inflammatory effects and anti-proliferative activity against many tumor cells . It is reasonable to speculate that this compound may have similar effects.
Molecular Mechanism
It is known that the parent compound, colchicine, binds to tubulin, a protein involved in cell division, and inhibits its polymerization, thereby preventing cell division . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that the parent compound, colchicine, has long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the parent compound, colchicine, has been used in animal models to study its effects on atherosclerotic plaque stabilization .
Metabolic Pathways
It is known that the parent compound, colchicine, is involved in various metabolic pathways .
Transport and Distribution
It is known that the parent compound, colchicine, is transported and distributed within cells and tissues .
Subcellular Localization
It is known that the parent compound, colchicine, is localized in specific cellular compartments .
Preparation Methods
2-Demethyl Colchicine-d3 can be synthesized through microbial transformation. Streptomyces griseus ATCC 13273 is known to catalyze the regio-selective demethylation of colchicine to produce 2-Demethyl Colchicine . The reaction conditions involve the use of dimethylformamide (DMF) as a co-solvent, which significantly enhances the yield of the product . Industrial production methods may involve optimizing these microbial processes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Demethyl Colchicine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Demethyl Colchicine-d3 has several scientific research applications:
Chemistry: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Biology: The compound is utilized in cell biology to investigate cellular processes such as mitosis and microtubule dynamics.
Comparison with Similar Compounds
2-Demethyl Colchicine-d3 is unique due to its deuterated nature, which provides stability and allows for precise tracking in biochemical studies. Similar compounds include:
Colchicine: The parent compound, known for its anti-inflammatory and antimitotic properties.
3-Demethyl Colchicine: Another derivative with similar pharmacological activities but different regio-selectivity.
Thiocolchicoside: A glucosylated derivative used for its muscle relaxant and anti-inflammatory properties.
These compounds share similar core structures but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



